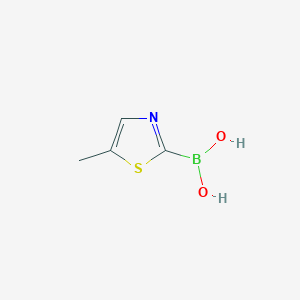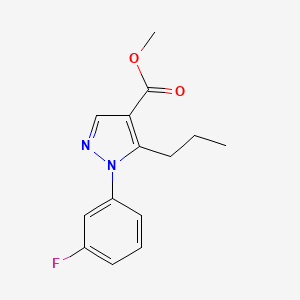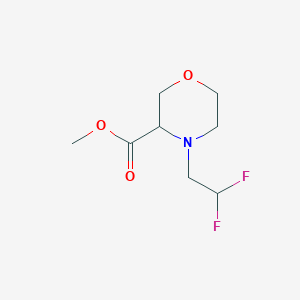
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
Übersicht
Beschreibung
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, also known as 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid methyl ester, is an organic compound with the molecular formula C6H11F2NO3. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Biomedical and Photo-electrocatalytic Applications
Morpholine derivatives, such as those synthesized with carboxylic acid groups, have shown potential in biomedical applications and photo-electrocatalysis. The incorporation of morpholine units can reduce dye aggregation, enhancing stability and effectiveness in these applications (Tiravia et al., 2022).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, particularly in solid-phase peptide synthesis. This showcases the role of morpholine derivatives in the development of peptide-based therapeutic agents (Sladojevich et al., 2007).
Synthesis of Tumor Inhibitors
Morpholine derivatives have been synthesized as intermediates in the development of tumor necrosis factor alpha and nitric oxide inhibitors. Such compounds highlight the potential of morpholine derivatives in cancer treatment research (Lei et al., 2017).
Antimicrobial and Analgesic Properties
Research into methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using morpholine, has demonstrated antimicrobial, analgesic, and antipyretic properties. This suggests the utility of morpholine derivatives in developing new therapeutic agents with multiple beneficial effects (Mar'yasov et al., 2016).
Antihypoxic Activity
N-R-amides derived from morpholine have shown significant antihypoxic effects, indicating their potential as antioxidants in therapeutic applications. Such findings contribute to the understanding of structure-biological relationships important for future drug development (Ukrainets et al., 2014).
Antibacterial Activity
Morpholine-3-carboxylic acid derivatives synthesized through click chemistry exhibited promising antibacterial activity, highlighting their potential as novel anti-bacterial agents (Narsimha et al., 2014).
Eigenschaften
IUPAC Name |
methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-13-8(12)6-5-14-3-2-11(6)4-7(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHLMDHPJICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
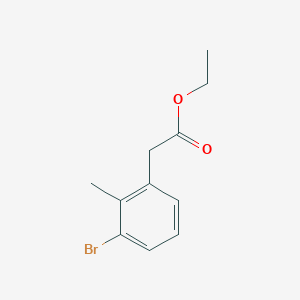
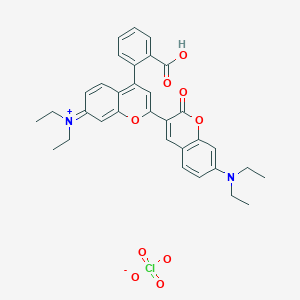
![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)
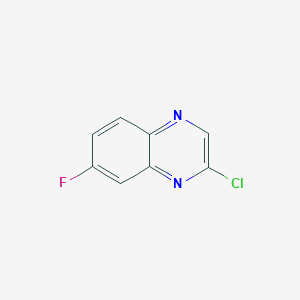
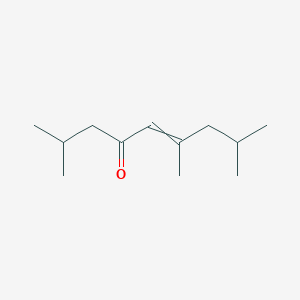
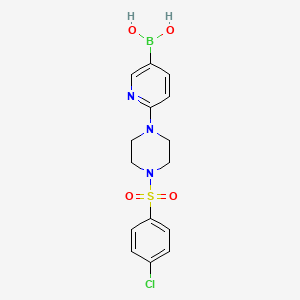

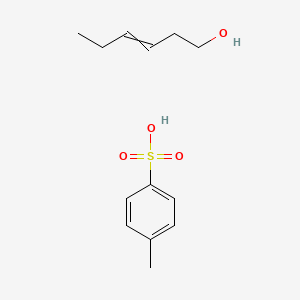
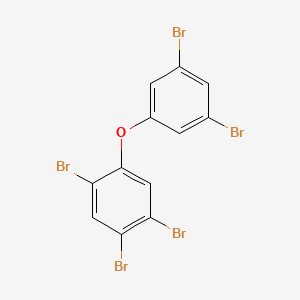
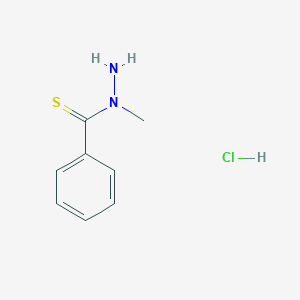
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
